molecular formula C12H9N3O2 B11483186 Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)-

Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)-

Cat. No.: B11483186
M. Wt: 227.22 g/mol
InChI Key: XWCLLBLSKAZUBQ-UHFFFAOYSA-N
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Description

Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)-: is an organic compound that features a benzenamine core with a nitro group at the 3-position and a pyridinylmethylidene substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)- typically involves the following steps:

    Nitration of Benzenamine: The initial step involves the nitration of benzenamine to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Pyridinylmethylidene Derivative: The nitrated benzenamine is then reacted with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridinylmethylidene moiety can interact with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-methyl-4-nitro-: Similar structure but with a methyl group instead of a pyridinylmethylidene group.

    Benzenamine, N,N-dimethyl-4-nitro-: Contains two methyl groups on the nitrogen atom.

    Benzenamine, 4-nitro-N-(1-piperidinylmethylene)-: Features a piperidinylmethylene group instead of a pyridinylmethylidene group.

Uniqueness

Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)- is unique due to the presence of the pyridinylmethylidene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(3-nitrophenyl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C12H9N3O2/c16-15(17)12-3-1-2-11(8-12)14-9-10-4-6-13-7-5-10/h1-9H

InChI Key

XWCLLBLSKAZUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=NC=C2

Origin of Product

United States

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